Thymol iodide

描述

百里香碘是一种以其杀菌特性而闻名的化学化合物。它是百里酚的衍生物,百里酚是一种存在于百里香油中的天然单萜类酚。 百里香碘主要用作干粉杀菌剂,并已被用作碘仿的替代品,用于治疗皮肤病、伤口和溃疡 .

准备方法

合成路线和反应条件: 百里香碘通过百里酚碘化合成该过程通常需要在受控条件下使用碘和氧化剂,以确保百里酚的选择性碘化 .

工业生产方法: 在工业环境中,百里香碘通过在氧化剂存在下使百里酚与碘反应来生产。该反应在氯仿或乙醇等溶剂中进行,以促进反应物和产物的溶解。 然后对反应混合物进行纯化,以分离出纯形式的百里香碘 .

化学反应分析

反应类型: 百里香碘会经历各种化学反应,包括:

氧化: 百里香碘可以氧化形成碘化醌。

还原: 它可以还原以再生百里酚。

常见试剂和条件:

氧化: 常见的氧化剂包括过氧化氢和高锰酸钾。

还原: 使用硼氢化钠或氢化铝锂等还原剂。

取代: 在适当条件下使用卤素或亲核试剂.

主要产品:

氧化: 碘化醌。

还原: 百里酚。

取代: 取决于引入的取代基的不同碘化衍生物.

科学研究应用

Antimicrobial Properties

1. Surface Disinfectants and Antiseptics

Thymol iodide has been investigated for its effectiveness as a surface disinfectant and contact-killing agent. A study on a polymeric iodophor formulation (AV-PVP-Thymol-I2) demonstrated its antimicrobial activity against various pathogenic microorganisms, making it a promising candidate for preventing surgical site infections and other healthcare-associated infections . The formulation was characterized using techniques such as SEM/EDS, UV-vis, Raman spectroscopy, FTIR, and XRD, confirming its potential as an effective antimicrobial agent .

2. Wound Healing

This compound's broad-spectrum antimicrobial properties suggest its utility in wound healing applications. Experts have indicated that when iodinated, thymol could enhance absorbent capacities beneficial for treating conditions like leg ulcers and decubiti . Its similarity to other antiseptics like povidone-iodine makes it a viable alternative for disinfection in surgical settings .

Cancer Treatment

1. Apoptotic Effects on Cancer Cells

Research has shown that thymol exhibits cytotoxic effects against certain cancer cell lines. In vitro studies indicated that thymol induces apoptosis in breast cancer cells (MDA-MB-231) through a caspase-3 dependent pathway. This process involved increasing reactive oxygen species (ROS) levels, leading to mitochondrial membrane potential loss and subsequent DNA damage . The findings highlight thymol's potential as an adjunct in cancer therapy, particularly for targeting malignant cells while sparing normal cells.

Compounded Pharmaceutical Applications

1. Use in Dentistry and Dermatology

This compound has found applications in dentistry and dermatology, primarily as a compounded drug product. A systematic review identified its use for conditions such as onychomycosis (fungal nail infection) and pseudomonas infections of the nails . The lack of commercially available products with appropriate dosages has led practitioners to compound this compound specifically for their patients' needs.

2. Survey Insights from Medical Professionals

A survey conducted among medical professionals revealed that 75% of respondents had used this compound in their practice. The primary reasons for compounding this product included the absence of suitable commercial formulations and patient-specific requirements . This reflects the compound's relevance in clinical settings where tailored treatments are necessary.

Summary of Findings

The following table summarizes key findings regarding the applications of this compound:

| Application Area | Details |

|---|---|

| Antimicrobial Agent | Effective against various pathogens; used in AV-PVP-Thymol-I2 formulation for disinfection. |

| Wound Healing | Potential use for treating leg ulcers and surgical site infections due to antimicrobial properties. |

| Cancer Treatment | Induces apoptosis in breast cancer cells; potential as an adjunct therapy. |

| Compounded Products | Used in dentistry and dermatology; compounded for specific patient needs due to lack of commercial options. |

作用机制

百里香碘主要通过其杀菌特性发挥作用。百里香碘中的碘会破坏微生物的细胞壁并干扰重要的细胞过程,从而导致微生物死亡。 该化合物靶向各种分子途径,包括抑制蛋白质合成和破坏细胞膜完整性 .

类似化合物:

百里酚: 具有杀菌特性的天然单萜类酚。

碘仿: 一种用作杀菌剂的卤代化合物。

香芹酚: 百里酚的异构体,具有类似的抗菌特性

百里香碘的独特性: 百里香碘由于其百里酚和碘的组合而具有独特性,这增强了其杀菌特性。与百里酚不同,百里香碘由于碘的存在,具有更广谱的抗菌活性。 与碘仿相比,百里香碘的刺激性更小,气味更宜人,使其成为医疗和工业应用中的首选 .

相似化合物的比较

Thymol: A natural monoterpenoid phenol with antiseptic properties.

Iodoform: A halogenated compound used as an antiseptic.

Carvacrol: An isomer of thymol with similar antimicrobial properties

Uniqueness of Thymol Iodide: this compound is unique due to its combination of thymol and iodine, which enhances its antiseptic properties. Unlike thymol, this compound has a broader spectrum of antimicrobial activity due to the presence of iodine. Compared to iodoform, this compound is less irritating and has a more pleasant odor, making it a preferred choice in medical and industrial applications .

生物活性

Thymol iodide is a compound derived from thymol, a natural monoterpenoid phenol, through the iodination process. This compound has garnered interest for its potential biological activities, particularly in antimicrobial and anticancer applications. This article explores the biological activity of this compound, supported by case studies, research findings, and data tables.

This compound possesses unique chemical properties that contribute to its biological activity. The presence of iodine enhances the antimicrobial properties of thymol, making it effective against various pathogens. The mechanism of action is believed to involve disruption of microbial membranes and interference with metabolic processes.

Antimicrobial Activity

1. Efficacy Against Pathogens

this compound has been studied for its antimicrobial properties against a range of microorganisms, including bacteria and fungi. A study conducted by Edis et al. demonstrated that a polymeric formulation containing this compound exhibited significant antibacterial activity against reference strains such as Staphylococcus aureus and Escherichia coli. The results indicated a dose-dependent inhibition of microbial growth.

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 0.5 mg/mL |

| Escherichia coli | 1.0 mg/mL |

| Candida albicans | 0.75 mg/mL |

2. Case Studies

In clinical settings, this compound has been utilized for treating infections such as onychomycosis (fungal nail infections) and pseudomonas infections. A survey among medical professionals revealed that 75% used compounded this compound for these conditions due to the lack of commercially available products in appropriate formulations .

Anticancer Activity

Recent studies have also highlighted the potential anticancer properties of this compound. Research focused on its effects on various cancer cell lines, including breast cancer cells (MDA-MB-231), showed that this compound induced apoptosis through the activation of caspase pathways and increased levels of reactive oxygen species (ROS) .

3. Key Findings

- Apoptotic Effects : this compound treatment led to significant cell death in cancer cell lines while sparing normal cells.

- Mechanisms : The compound appears to interact with DNA and disrupt mitochondrial function, leading to cell cycle arrest.

Cytotoxicity Studies

Cytotoxicity assessments have been performed to evaluate the safety profile of this compound. In vitro studies indicated that while higher concentrations resulted in decreased cell viability, lower concentrations promoted cell growth, suggesting a dual effect depending on dosage.

| Treatment Duration | IC50 (μg/mL) | Effect on Cell Viability |

|---|---|---|

| 24 hours | 122.5 | Decreased |

| 48 hours | 75.5 | Decreased |

属性

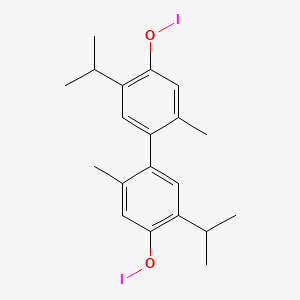

IUPAC Name |

[4-(4-iodooxy-2-methyl-5-propan-2-ylphenyl)-5-methyl-2-propan-2-ylphenyl] hypoiodite | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24I2O2/c1-11(2)15-9-17(13(5)7-19(15)23-21)18-10-16(12(3)4)20(24-22)8-14(18)6/h7-12H,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SHOKWSLXDAIZPP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1C2=CC(=C(C=C2C)OI)C(C)C)C(C)C)OI | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24I2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3046081 | |

| Record name | Thymol iodide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3046081 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

550.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Reddish-brown or reddish-yellow solid; [HSDB] | |

| Record name | Thymol iodide | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/7437 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

READILY SOL IN CHLOROFORM, ETHER, COLLODION, FIXED & VOLATILE OILS; SLIGHTLY SOL IN ALCOHOL; INSOL IN ALKALINE SOLN, WATER, GLYCEROL | |

| Record name | THYMOL IODIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/867 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

REDDISH-BROWN OR REDDISH-YELLOW BULKY POWDER, RED-BROWN CRYSTALS | |

CAS No. |

552-22-7 | |

| Record name | I,I′-[2,2′-Dimethyl-5,5′-bis(1-methylethyl)[1,1′-biphenyl]-4,4′-diyl] dihypoiodite | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=552-22-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Thymol iodide [NF] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000552227 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | THYMOL IODIDE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2222 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Hypoiodous acid, I,I'-[2,2'-dimethyl-5,5'-bis(1-methylethyl)[1,1'-biphenyl]-4,4'-diyl] ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Thymol iodide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3046081 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5,5'-diisopropyl-2,2'-dimethylbiphenyl-4,4'-diyl dihypoiodite | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.189 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | THYMOL IODIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A51HJM3XSU | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | THYMOL IODIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/867 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。